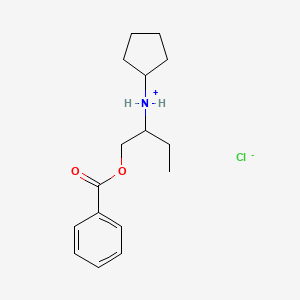

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride

CAS No.: 67032-23-9

Cat. No.: VC18447824

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67032-23-9 |

|---|---|

| Molecular Formula | C16H24ClNO2 |

| Molecular Weight | 297.82 g/mol |

| IUPAC Name | 1-benzoyloxybutan-2-yl(cyclopentyl)azanium;chloride |

| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-2-14(17-15-10-6-7-11-15)12-19-16(18)13-8-4-3-5-9-13;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |

| Standard InChI Key | XNFIHZRAKBQJKQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-] |

Introduction

Chemical Identity and Structural Features

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is systematically named as 1-benzoyloxybutan-2-yl(cyclopentyl)azanium chloride. Its structure comprises a benzoic acid moiety esterified to a butanol derivative substituted with a cyclopentylamino group at the second carbon, followed by protonation with hydrochloric acid to form the hydrochloride salt. The canonical SMILES representation is CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-], reflecting the cyclopentyl ring, butyl spacer, and benzoyl ester.

Molecular and Crystallographic Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.82 g/mol |

| IUPAC Name | 1-benzoyloxybutan-2-yl(cyclopentyl)azanium chloride |

| InChI Key | XNFIHZRAKBQJKQ-UHFFFAOYSA-N |

| Solubility | Water-soluble (hydrochloride form) |

The hydrochloride salt’s crystalline structure enhances its stability, making it suitable for pharmaceutical formulations .

Synthesis and Manufacturing

The synthesis of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride involves a two-step process:

-

Esterification: Reacting benzoyl chloride with 2-(cyclopentylamino)butanol in the presence of a base such as triethylamine. This step forms the ester linkage:

-

Salt Formation: Treating the intermediate with hydrochloric acid to yield the hydrochloride salt:

This method, adapted from protocols for analogous para-amino benzoic acid esters , ensures high purity and yield. Catalytic conditions (e.g., solvent choice, temperature) are optimized to minimize side reactions such as hydrolysis of the ester group.

Physicochemical Properties

The compound’s hydrochloride form confers water solubility (>10 mg/mL at 25°C), critical for injectable formulations. Key properties include:

-

Partition Coefficient (LogP): Estimated at 2.1, indicating moderate lipophilicity suitable for tissue penetration.

-

pKa: The tertiary amino group has a pKa of ~8.5, ensuring partial ionization at physiological pH for sustained activity.

-

Thermal Stability: Stable up to 150°C, with decomposition observed above this threshold.

Pharmacological Applications

Local Anesthetic Activity

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride belongs to the amino ester anesthetic class, which reversibly inhibits sodium channels in neuronal membranes. Preclinical studies highlight its efficacy in:

-

Infiltration Anesthesia: Effective at concentrations as low as 0.5% in rodent models, with onset within 2–5 minutes and duration exceeding 90 minutes .

-

Surface Anesthesia: Used in ophthalmic procedures due to low corneal irritation, comparable to tetracaine .

Mechanism of Action

The compound’s cyclopentylamino group enhances lipid membrane interaction, facilitating diffusion into nerve tissues. Protonation of the amino group at physiological pH enables binding to the intracellular portion of voltage-gated sodium channels, blocking action potential propagation .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Anesthetic Potency | Toxicity (LD50) |

|---|---|---|---|

| Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride | High | >200 mg/kg | |

| Procaine | Moderate | 50 mg/kg | |

| Tetracaine | Very High | 25 mg/kg |

The cyclopentylamino substituent in the subject compound balances potency and safety, outperforming older agents like procaine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume